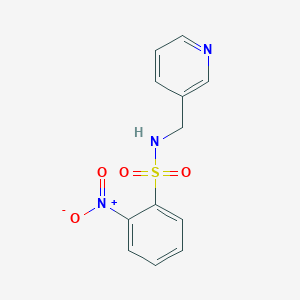![molecular formula C14H14N2O2 B5888684 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5888684.png)
2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one, also known as MPI, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biology. In medicinal chemistry, 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been investigated for its anticancer, antiviral, and antibacterial activities. In materials science, 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been used as a fluorescent probe for the detection of metal ions. In biology, 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been explored as a tool for studying protein-protein interactions and as a potential therapeutic agent for neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one is not fully understood, but it is believed to involve the inhibition of enzymes or proteins involved in various cellular processes. For example, 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has also been found to bind to the active site of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the replication of viruses such as HIV and herpes simplex virus, and exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. In materials science, 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been shown to exhibit fluorescence in the presence of metal ions such as copper, zinc, and mercury. In biology, 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been used to study protein-protein interactions and has been found to modulate the activity of ion channels and neurotransmitter receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has several advantages for lab experiments, including its ease of synthesis, high purity, and diverse applications. However, there are also limitations to its use, such as its potential toxicity and limited solubility in aqueous solutions. Researchers should be cautious when handling 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one and take appropriate safety precautions.
Direcciones Futuras
There are several future directions for research on 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one. One area of interest is the development of 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one-based fluorescent probes for the detection of metal ions in biological and environmental samples. Another area of research is the exploration of 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one and its potential applications in other fields such as materials science and catalysis.
Conclusion:
In conclusion, 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one is a chemical compound with diverse applications in various fields. Its ease of synthesis, high purity, and potential therapeutic properties make it an attractive target for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in different fields.
Métodos De Síntesis
The synthesis of 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one involves the reaction of 3-aminocoumarin with 4-bromo-1-butanol and potassium carbonate in dimethylformamide (DMF) at 100°C for 24 hours. The resulting product is purified through recrystallization using ethanol and water. This method has been shown to yield 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one with high purity and good yield.
Propiedades
IUPAC Name |
2-methyl-1-propylchromeno[3,4-d]imidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-8-16-9(2)15-12-13(16)10-6-4-5-7-11(10)18-14(12)17/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFDAXZALXSTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C3=CC=CC=C3OC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5888609.png)
![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5888617.png)
![N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B5888625.png)
![N-(4-acetylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5888634.png)
![N-[3-(acetylamino)phenyl]-2,4-difluorobenzamide](/img/structure/B5888639.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5888646.png)

![1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5888660.png)
![methyl 2-[(2-methyl-3-phenylacryloyl)amino]benzoate](/img/structure/B5888688.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)
![4-tert-butyl-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5888695.png)

![3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5888714.png)
